N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
This compound features a 1,8-naphthyridine core substituted with a 7-methyl group and a 1,3,4-oxadiazole ring bearing a 2-methylphenyl moiety at position 3.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O3/c1-16-5-3-4-6-20(16)25-31-27(36-32-25)22-14-33(26-21(24(22)35)12-7-17(2)30-26)15-23(34)29-13-18-8-10-19(28)11-9-18/h3-12,14H,13,15H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKQPSCPIUJDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.
Introduction of the Isopropyl Group: This can be achieved through alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Propanamide Group: This step involves the reaction of the intermediate with propanoyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives containing oxadiazole and naphthyridine rings have shown promising results against various bacterial strains. In one study, compounds with oxadiazole exhibited moderate to good activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
Anticancer Potential
Compounds featuring naphthyridine derivatives have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Research indicates that modifications to the naphthyridine structure can enhance cytotoxicity against cancer cell lines .
Drug Design and Development
The compound's structure suggests potential as a lead compound in drug design. Computer-aided drug design techniques have been utilized to optimize similar compounds for better binding affinity to target proteins, such as those involved in viral infections like SARS-CoV-2 . The incorporation of the oxadiazole ring may also contribute to enhanced bioactivity.
Case Study 1: Antimicrobial Screening
A study synthesized various derivatives of oxadiazole and evaluated their antimicrobial activities. Among these, certain derivatives demonstrated effective inhibition against Escherichia coli and Bacillus cereus, indicating that structural modifications can significantly impact biological activity .
Case Study 2: Anticancer Activity Assessment
Another research effort focused on naphthyridine derivatives, revealing that specific substitutions led to increased potency against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study emphasized the importance of functional group positioning in enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
- Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide): Replaces the oxadiazole and naphthyridine moieties with a triazole ring and naphthyloxy group. IR and HRMS data confirm functional groups (C=O at 1678 cm⁻¹, C-Cl at 785 cm⁻¹) but lack biological activity reports .
Compound 10d (N-(4-fluorophenyl)-5-[(2-phenyl-1H-1,3-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-amine):
- ADB-FUBINACA and MDMB-FUBINACA: Carboxamide derivatives with 4-fluorobenzyl groups but indazole cores. Highlight the role of fluorophenylmethyl in receptor binding, though their cannabinoid receptor activity diverges from the target compound’s presumed targets .
Data Table: Structural and Functional Comparison
Discussion
- Core Structure Impact : The 1,8-naphthyridine core in the target compound offers a unique planar scaffold compared to benzimidazole or triazole analogs, which could influence DNA intercalation or enzyme binding .
- Synthetic Pathways : Cyclization reactions (e.g., using mercuric acetate for oxadiazole formation) are plausible for synthesizing the target compound, as demonstrated in related studies .
- Substituent Optimization : The 2-methylphenyl group on oxadiazole may reduce metabolic degradation compared to unsubstituted phenyl groups, while the 4-fluorobenzyl moiety balances lipophilicity and binding specificity .
Notes
Limitations : Direct biological data for the target compound are unavailable; inferences are drawn from structural analogs.
Diverse References : Data synthesized from peer-reviewed journals (e.g., Research on Chemical Intermediates ), conference materials , and regulatory documents .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a naphthyridine core with oxadiazole and aromatic substituents. This structural diversity is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that the compound exhibits significant anticancer properties. The oxadiazole moiety is particularly noted for its ability to inhibit various cancer cell lines through multiple mechanisms.
1. Anticancer Activity
Studies have shown that derivatives of oxadiazole possess antiangiogenic and antiproliferative effects. These effects are mediated by:
- Downregulation of Vascular Endothelial Growth Factor (VEGF) .
- Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) translocation.
The compound has been tested against several cancer cell lines, including:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- PC3 (prostate cancer)
In vitro studies reported IC50 values indicating potent cytotoxic effects. For example, one study identified an IC50 value of against the PC3 cell line, which is significantly lower than many standard chemotherapeutics .
The mechanisms through which this compound exerts its effects include:
- Induction of apoptosis in cancer cells.
- Inhibition of key enzymes involved in tumor growth.
Molecular docking studies suggest strong binding affinities to targets such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs) .
Case Studies
Several case studies have highlighted the efficacy of related compounds with similar structures:
These studies demonstrate the potential for developing effective anticancer agents based on the oxadiazole framework.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
